Shanzhiside methyl ester

Overview

Description

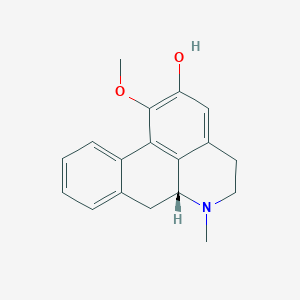

Shanzhiside methyl ester is an iridoid glycoside that has been found in L. rotata and has anti-inflammatory and antinociceptive activities . It serves as a small molecule glucagon-like peptide-1 (GLP-1) receptor agonist .

Synthesis Analysis

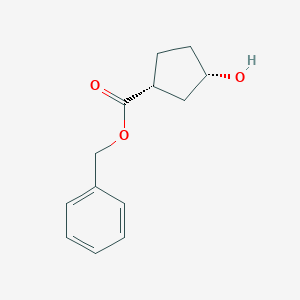

Shanzhiside methyl ester is isolated from Lamiophlomis rotata .Molecular Structure Analysis

The molecular formula of Shanzhiside methyl ester is C17H26O11 . It has an average mass of 406.382 Da and a monoisotopic mass of 406.147522 Da . It has 10 defined stereocentres .Chemical Reactions Analysis

As an ester, Shanzhiside methyl ester can undergo reactions typical of this class of compounds. For instance, it can undergo hydrolysis in the presence of a strong-acid catalyst to yield a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

Shanzhiside methyl ester has a density of 1.6±0.1 g/cm3, a boiling point of 651.4±55.0 °C at 760 mmHg, and a flash point of 233.0±25.0 °C . It has 11 H bond acceptors, 6 H bond donors, and 5 freely rotating bonds .Scientific Research Applications

Anti-Inflammatory and Antinociceptive Activities

Shanzhiside methyl ester is an iridoid glycoside that has been found in L. rotata and has anti-inflammatory and antinociceptive activities . It inhibits the release of myeloperoxidase (MPO) and elastase from isolated rat neutrophils activated by N-Formyl-Met-Leu-Phe . It also inhibits LPS-induced increases in the release of IL-8 and leukotriene B4 from isolated rat neutrophils .

Analgesic Effects

Shanzhiside methyl ester and 8-O-acetyl shanzhiside methyl ester are representative iridoid metabolites that exert analgesic effects . They are found in Tibetan medicine Zhixue Zhentong capsules, which have been shown to have analgesic effects, as observed through the prolongation of the latency of writhing, reduction in writhing, and increase in the pain threshold of experimental rats .

Hemostatic Effects

Shanzhiside methyl ester is also known for its hemostatic effects. It is part of the Tibetan medicine Zhixue Zhentong capsules, which exert hemostatic effects by reducing platelet aggregation and thrombosis and shortening bleeding time .

Anti-Inflammatory Effects

Shanzhiside methyl ester has strong anti-inflammatory properties . It has been found to inhibit microglial activation and reduce the production of TNF-α, IL-1β, and IL-6 .

Antidepressant Effects

Shanzhiside methyl ester has been found to protect against depression by inhibiting inflammation via the miRNA-155-5p/SOCS1 axis . It has been shown to remedy depression-like behaviors in the sucrose preference test (SPT), tail suspension test (TST), and forced swim test (FST), accompanied by decreased Iba1 expression and the production of TNF-α, IL-1β, and IL-6 .

Glucagon-Like Peptide 1 Receptor Agonist

Shanzhiside methyl ester is a glucagon-like peptide 1 receptor (GLP-1R) agonist . This suggests potential applications in the treatment of conditions like type 2 diabetes, where GLP-1R agonists are commonly used to lower blood glucose levels .

Mechanism of Action

Target of Action

Shanzhiside methyl ester (SM) is an iridoid glycoside that primarily targets the miRNA-155-5p/SOCS1 axis and glucagon-like peptide-1 (GLP-1) receptors . The miRNA-155-5p/SOCS1 axis plays a crucial role in inflammation, which is a key player in the regulation of depression . GLP-1 receptors are involved in the regulation of glucose metabolism .

Mode of Action

SM interacts with its targets to exert anti-inflammatory and antidepressant effects. It inhibits inflammation via the miRNA-155-5p/SOCS1 axis . In the presence of SM, the expression of miRNA-155-5p decreases, leading to upregulation of SOCS1 protein levels and downregulation of p-JAK2 and p-STAT3 proteins . This results in decreased production of inflammatory cytokines TNF-α, IL-1β, and IL-6 . As a GLP-1 receptor agonist, SM reduces neuropathic pain by activating spinal GLP-1 receptors and subsequently stimulating microglial β-endorphin expression .

Biochemical Pathways

SM affects the SOCS1/JAK2/STAT3 signaling pathway . By targeting the miRNA-155-5p/SOCS1 axis, SM regulates this pathway, leading to decreased inflammation. This is evidenced by the downregulation of p-JAK2 and p-STAT3 proteins in the presence of SM .

Result of Action

The molecular and cellular effects of SM’s action include decreased inflammation and depression-like behaviors. In a chronic unpredictable mild stress (CUMS)-induced mouse model of depression, SM markedly remedied depression-like behaviors . At the cellular level, SM repressed LPS- and ATP-induced inflammatory responses in BV2 cells .

Action Environment

The action, efficacy, and stability of SM can be influenced by environmental factors. It’s worth noting that iridoid compounds like SM are often stable and active in nature .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl (1S,4aS,5R,7S,7aS)-5,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O11/c1-17(24)3-7(19)9-6(14(23)25-2)5-26-15(10(9)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5,7-13,15-16,18-22,24H,3-4H2,1-2H3/t7-,8-,9+,10-,11-,12+,13-,15+,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSYAZCUYVRKML-IRDZEPHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Shanzhiside methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol](/img/structure/B208284.png)

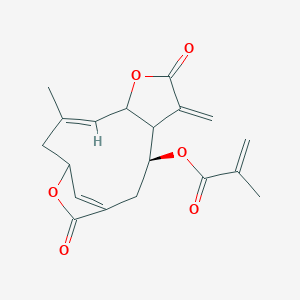

![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)

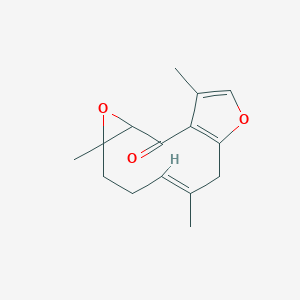

![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)

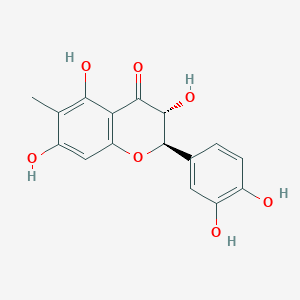

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B209544.png)

![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)